2-Ethyl-2-(((1-oxodocosyl)oxy)methyl)propane-1,3-diyl didocosanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-2-(((1-oxodocosyl)oxy)methyl)propane-1,3-diyl didocosanoate is a complex organic compound known for its unique chemical structure and properties. It is often used in various industrial and scientific applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-(((1-oxodocosyl)oxy)methyl)propane-1,3-diyl didocosanoate typically involves esterification reactions. The process generally includes the reaction of 2-ethyl-2-(((hydroxymethyl)propane-1,3-diyl)bis(oxy))bis(methylene) with docosanoic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and purity of the final product. The use of high-purity reagents and controlled reaction environments are crucial to achieving the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-(((1-oxodocosyl)oxy)methyl)propane-1,3-diyl didocosanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various esters depending on the nucleophile used.
Scientific Research Applications
2-Ethyl-2-(((1-oxodocosyl)oxy)methyl)propane-1,3-diyl didocosanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in the study of lipid metabolism and as a model compound in membrane studies.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.
Mechanism of Action
The mechanism of action of 2-Ethyl-2-(((1-oxodocosyl)oxy)methyl)propane-1,3-diyl didocosanoate involves its interaction with lipid membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also act as a substrate for esterases, leading to the release of docosanoic acid and other metabolites .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-2-(((1-oxooctadecyl)oxy)methyl)propane-1,3-diyl distearate
- 2-(Decanoyloxy)propane-1,3-diyl dioctanoate
- 2,2-bis(((3-mercaptobutanoyl)oxy)methyl)propane-1,3-diyl bis(3-mercaptobutanoate)
Uniqueness
Compared to similar compounds, 2-Ethyl-2-(((1-oxodocosyl)oxy)methyl)propane-1,3-diyl didocosanoate is unique due to its longer carbon chain, which imparts greater hydrophobicity and stability. This makes it particularly suitable for applications requiring long-lasting effects and resistance to degradation .
Properties
CAS No. |
61682-71-1 |
---|---|
Molecular Formula |
C72H140O6 |
Molecular Weight |
1101.9 g/mol |
IUPAC Name |
2,2-bis(docosanoyloxymethyl)butyl docosanoate |
InChI |
InChI=1S/C72H140O6/c1-5-9-12-15-18-21-24-27-30-33-36-39-42-45-48-51-54-57-60-63-69(73)76-66-72(8-4,67-77-70(74)64-61-58-55-52-49-46-43-40-37-34-31-28-25-22-19-16-13-10-6-2)68-78-71(75)65-62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-7-3/h5-68H2,1-4H3 |
InChI Key |
SWRGMIIFXSIILX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CC)(COC(=O)CCCCCCCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.